Chlorpyriphos-methyl Desmethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpyriphos-methyl desmethyl is a derivative of chlorpyrifos-methyl, an organophosphorus compound widely used as a pesticide. Chlorpyrifos-methyl is known for its effectiveness in controlling a variety of insect pests on crops and stored products. The desmethyl derivative is formed through the metabolic process, where one of the methyl groups is removed. This compound is of interest due to its potential environmental and health impacts, as well as its role in the degradation pathway of chlorpyrifos-methyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chlorpyriphos-methyl desmethyl typically involves the demethylation of chlorpyrifos-methyl. This can be achieved through various chemical reactions, including hydrolysis and oxidation. The reaction conditions often require specific catalysts and solvents to facilitate the demethylation process .
Industrial Production Methods: Industrial production of this compound is generally carried out in controlled environments to ensure the purity and yield of the compound. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Chlorpyriphos-methyl desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorpyrifos-methyl oxon, while reduction may produce various hydrolyzed derivatives .
Scientific Research Applications
Chlorpyriphos-methyl desmethyl has several scientific research applications, including:
Chemistry: Used as a model compound to study the degradation pathways and environmental fate of organophosphorus pesticides.
Biology: Investigated for its effects on non-target organisms, including its potential toxicity to aquatic life and beneficial insects.
Medicine: Studied for its potential impacts on human health, particularly its neurotoxic effects and mechanisms of action.
Mechanism of Action
The primary mechanism of action of chlorpyriphos-methyl desmethyl involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Chlorpyrifos: Another organophosphorus pesticide with a similar structure but different metabolic pathways and toxicity profiles.
Chlorpyrifos-methyl: The parent compound from which chlorpyriphos-methyl desmethyl is derived.
Triclopyr: A related compound with similar pesticidal properties but different environmental and health impacts.
Uniqueness: this compound is unique due to its specific metabolic origin and the distinct pathways it undergoes during degradation. Its formation and behavior in the environment provide valuable insights into the overall fate of organophosphorus pesticides and their potential risks .
Properties
Molecular Formula |
C6H5Cl3NO3PS |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
hydroxy-methoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C6H5Cl3NO3PS/c1-12-14(11,15)13-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H,11,15) |
InChI Key |
DYESOQMZDNCQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.